rac Démethylcitalopram-d3 Chlorhydrate

Vue d'ensemble

Description

Le D3-Désméthylcitalopram (chlorhydrate) est une forme deutérée du désméthylcitalopram, un métabolite actif du citalopram, un antidépresseur inhibiteur sélectif de la recapture de la sérotonine (ISRS) . Ce composé est principalement utilisé comme étalon de référence analytique dans diverses études scientifiques . Le marquage au deutérium dans le D3-désméthylcitalopram améliore sa stabilité et permet une quantification plus précise dans les études pharmacocinétiques et métaboliques .

Applications De Recherche Scientifique

Target Interaction

- Target : Serotonin transporter (SERT)

- Effect : Inhibition of serotonin reuptake, leading to increased extracellular serotonin concentrations.

Cellular Effects

In cellular models, rac Demethyl Citalopram-d3 Hydrochloride has been shown to significantly enhance serotonergic neurotransmission, which is crucial for alleviating depressive symptoms.

Pharmacokinetics and Metabolism

rac Demethyl Citalopram-d3 Hydrochloride is utilized in pharmacokinetic studies to elucidate the metabolism and distribution of Citalopram within biological systems. Its deuterium labeling allows for precise tracking during metabolic studies, providing insights into the compound’s behavior in vivo.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry, particularly in mass spectrometry and chromatography. It aids in quantifying Citalopram and its metabolites, facilitating the study of drug interactions and metabolic pathways.

Neurochemical Research

As an SSRI metabolite, rac Demethyl Citalopram-d3 Hydrochloride is employed in neurochemical research to explore serotonin dynamics and their implications for mood disorders. Studies have indicated that variations in metabolic ratios influenced by genetic polymorphisms can affect therapeutic outcomes in patients receiving SSRIs .

Toxicological Studies

In forensic toxicology, this compound has been identified in postmortem analyses, highlighting its relevance in understanding drug metabolism and potential interactions with other substances. The enantioselective analysis of Citalopram and its metabolites has revealed significant variations that inform clinical decisions regarding antidepressant therapy .

Comparative Analysis of Metabolites

| Metabolite | Mechanism | Clinical Relevance |

|---|---|---|

| rac Demethyl Citalopram-d3 | Inhibits SERT; increases serotonin levels | Potential antidepressant effects |

| O-desmethylvenlafaxine | Inhibits both SERT and norepinephrine transporter | Efficacy in treating major depressive disorder |

| N-desmethylvenlafaxine | Active metabolite with similar actions | Contributes to overall therapeutic effects |

This comparative analysis highlights the unique role of rac Demethyl Citalopram-d3 Hydrochloride in enhancing our understanding of antidepressant mechanisms.

Case Studies

- Pharmacogenetic Variability : A study by Hagg et al. (2001) examined how genetic polymorphisms affecting metabolic enzymes (e.g., CYP2D6) influenced the pharmacokinetics of rac Demethyl Citalopram-d3 Hydrochloride. The findings indicated that individuals with certain genetic profiles exhibited different metabolic rates, impacting drug efficacy and safety .

- Neurotransmitter Dynamics : Research conducted by Gnerre et al. (2001) utilized rac Demethyl Citalopram-d3 Hydrochloride to investigate serotonin dynamics in animal models. The study demonstrated that enhanced serotonin availability correlated with improved behavioral outcomes in depression models .

- Forensic Toxicology Applications : A forensic study highlighted the detection of rac Demethyl Citalopram-d3 Hydrochloride in postmortem samples, emphasizing its importance in toxicological investigations related to antidepressant overdoses .

Mécanisme D'action

Target of Action

The primary target of rac Demethyl Citalopram-d3 Hydrochloride, a deuterium-labeled analog of Citalopram , is the 5-hydroxytryptamine transporter (serotonin) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

rac Demethyl Citalopram-d3 Hydrochloride acts as a potent and selective serotonin reuptake inhibitor Additionally, it may act as a weak, allosteric modulator of serotonin .

Biochemical Pathways

The action of rac Demethyl Citalopram-d3 Hydrochloride primarily affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it enhances the effect of serotonin in the brain. This can lead to downstream effects such as mood elevation and reduction in anxiety. It’s also noted to reduce the frequency of NMDA-induced locomotor rhythm involved in swimming behavior in zebrafish .

Result of Action

The inhibition of serotonin reuptake results in an increased concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. This can result in various effects at the molecular and cellular level, including mood elevation, reduction in anxiety, and potential changes in gene expression patterns in circulating lymphocytes .

Analyse Biochimique

Biochemical Properties

Rac Demethyl Citalopram-d3 Hydrochloride interacts with the 5-hydroxytryptamine transporter, a protein that plays a crucial role in the reuptake of serotonin . By inhibiting this transporter, Rac Demethyl Citalopram-d3 Hydrochloride increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .

Cellular Effects

Rac Demethyl Citalopram-d3 Hydrochloride influences cell function by modulating serotonin levels. This can impact various cellular processes, including cell signaling pathways and gene expression . For instance, it can affect the signaling pathways that are regulated by serotonin, such as the cAMP and MAPK pathways .

Molecular Mechanism

Rac Demethyl Citalopram-d3 Hydrochloride exerts its effects at the molecular level primarily by inhibiting the 5-hydroxytryptamine transporter . This inhibition prevents the reuptake of serotonin, leading to an increase in serotonin concentration in the synaptic cleft and enhanced serotonergic neurotransmission .

Metabolic Pathways

Rac Demethyl Citalopram-d3 Hydrochloride is involved in the serotonin reuptake process, which is a part of the larger serotonin pathway

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du D3-désméthylcitalopram (chlorhydrate) implique la deutération du désméthylcitalopram. Ce processus comprend généralement les étapes suivantes :

Deuteration : L'introduction d'atomes de deutérium dans la molécule de désméthylcitalopram.

Formation du chlorhydrate : Le désméthylcitalopram deutéré est ensuite mis à réagir avec de l'acide chlorhydrique pour former le sel de chlorhydrate.

Méthodes de production industrielle : La production industrielle du D3-désméthylcitalopram (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir une pureté élevée et une constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le D3-désméthylcitalopram (chlorhydrate) peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium, peroxyde d'hydrogène et autres agents oxydants en conditions acides ou basiques.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium et autres agents réducteurs en conditions anhydres.

Substitution : Halogènes, nucléophiles et autres réactifs en diverses conditions selon la réaction de substitution spécifique.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation du D3-désméthylcitalopram (chlorhydrate) peut produire des cétones ou des aldéhydes correspondants .

4. Applications de recherche scientifique

Le D3-désméthylcitalopram (chlorhydrate) a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Appliqué dans le développement et le contrôle de la qualité des produits pharmaceutiques contenant du citalopram.

5. Mécanisme d'action

Le D3-désméthylcitalopram (chlorhydrate) fonctionne comme un inhibiteur sélectif de la recapture de la sérotonine (ISRS), similaire à son composé parent, le citalopram . Il inhibe la recapture de la sérotonine (5-HT) dans le système nerveux central, augmentant ainsi la disponibilité de la sérotonine dans la fente synaptique . Cette action améliore la neurotransmission sérotoninergique, ce qui est considéré comme contribuant à ses effets antidépresseurs . La principale cible moléculaire est le transporteur de la sérotonine (SERT), qui est responsable de la recapture de la sérotonine de la fente synaptique .

Comparaison Avec Des Composés Similaires

Le D3-désméthylcitalopram (chlorhydrate) est similaire à d'autres métabolites deutérés et non deutérés des ISRS, tels que :

Désméthylcitalopram : La forme non deutérée du D3-désméthylcitalopram.

Désméthylescitalopram : L'énantiomère S du désméthylcitalopram.

Désméthylsertraline : Un métabolite de l'ISRS sertraline.

Désméthylvenlafaxine : Un métabolite de l'inhibiteur de la recapture de la sérotonine-norépinéphrine (IRSN) venlafaxine.

Unicité : Le D3-désméthylcitalopram (chlorhydrate) se distingue principalement par son marquage au deutérium, qui lui confère une stabilité accrue et permet une quantification plus précise dans les études scientifiques . Ceci le rend particulièrement précieux dans la recherche pharmacocinétique et métabolique .

Activité Biologique

Rac Demethyl Citalopram-d3 Hydrochloride is a deuterated analog of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The deuteration provides unique advantages in pharmacokinetic studies, allowing for precise tracking of the compound's metabolism in biological systems. This article explores the biological activity of Rac Demethyl Citalopram-d3 Hydrochloride, including its mechanisms, applications, and research findings.

Chemical Profile

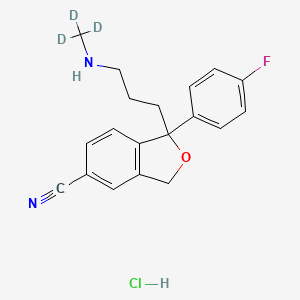

- Molecular Formula : C19D3H16FN2O·HCl

- Molecular Weight : 349.84 g/mol

- CAS Number : 1189650-18-7

- Purity : >95% (HPLC)

Rac Demethyl Citalopram-d3 Hydrochloride functions primarily as a metabolic marker for Citalopram. While it does not exhibit direct pharmacological activity itself, it aids in understanding the metabolism of Citalopram by serving as a surrogate marker. The mechanism by which Citalopram operates involves the inhibition of serotonin reuptake in the synaptic cleft, leading to increased serotonin levels and improved mood regulation .

Biological Activity

Research indicates that Rac Demethyl Citalopram-d3 Hydrochloride retains similar biological activities to its parent compound, particularly in its role as a selective serotonin reuptake inhibitor. Key findings include:

- Neuropharmacological Effects : The compound influences neurotransmitter systems beyond serotonin, notably norepinephrine and dopamine pathways, which may contribute to its antidepressant effects.

- Gene Expression Studies : It has been utilized in studies examining gene expression patterns in lymphocytes, providing insights into how SSRIs can affect immune function and gene regulation.

Applications in Research

Rac Demethyl Citalopram-d3 Hydrochloride is employed in various scientific applications:

- Pharmacokinetic Studies : Its deuterium labeling allows researchers to track the compound's metabolic pathways and interactions within biological systems.

- Interaction Studies : The compound is used to investigate pharmacological interactions with various receptors and enzymes, enhancing our understanding of SSRI mechanisms .

- Clinical Research : It aids in studying the effects of SSRIs on mental health conditions, particularly regarding their impact on neurotransmitter systems and gene expression.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of Rac Demethyl Citalopram-d3 Hydrochloride compared to other SSRIs:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Citalopram | High | Non-deuterated; primary antidepressant |

| Escitalopram | Moderate | S-enantiomer of Citalopram; more potent |

| Sertraline | Moderate | Different chemical structure; broader action spectrum |

| Fluoxetine | Moderate | Distinct mechanism; also an SSRI |

| Paroxetine | Moderate | Different side effects profile |

The unique feature of Rac Demethyl Citalopram-d3 Hydrochloride lies in its deuterium labeling, which allows for precise tracking in metabolic studies, differentiating it from non-labeled counterparts and other SSRIs.

Case Studies

Several studies have highlighted the implications of using Rac Demethyl Citalopram-d3 Hydrochloride in clinical settings:

- Study on Gene Expression : A study demonstrated that administration of Rac Demethyl Citalopram-d3 led to significant changes in gene expression profiles associated with mood regulation in lymphocytes. This suggests potential implications for understanding how SSRIs can modulate immune responses.

- Neuropharmacological Assessment : In animal models, Rac Demethyl Citalopram-d3 was used to assess alterations in neurotransmitter levels following SSRI treatment. Results indicated enhanced serotonin levels correlated with behavioral improvements in models of depression .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIZNULSIBGJPJ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345061 | |

| Record name | 1-(4-Fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189650-18-7 | |

| Record name | 1-(4-Fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.